Nitric acid, samarium(3+) salt

Übersicht

Beschreibung

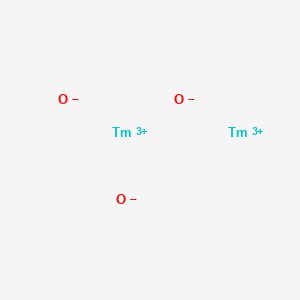

Nitric acid, samarium(3+) salt, also known as Samarium nitrate, is a compound with the molecular formula HNO3Sm . It is a component of Nitric Acid and Samarium . It is also known as Samarium nitrate (Sm (NO3)2) and Samarium nitrate (Sm (NO3)3) .

Synthesis Analysis

Samarium(III) nitrate is produced by the reaction of samarium hydroxide and nitric acid . The reaction is as follows: Sm (OH)3 + 3HNO3 → Sm (NO3)3 + 3H2O . There are also studies on the recovery of samarium(III) in synthetic nitric acid solutions using carboxyl functionalized ionic liquids .Molecular Structure Analysis

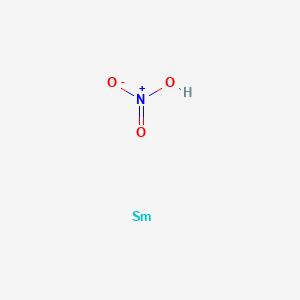

The molecular structure of Nitric acid, samarium(3+) salt includes one nitrogen atom doubly bonded to one of the oxygen atoms and singly bonded to another oxygen atom. The last oxygen atom has a charge of -1 and is singly bonded to the central nitrogen atom . The central nitrogen atom participates in four covalent bonds (with 3 oxygen atoms), giving it a charge of +1 .Chemical Reactions Analysis

Samarium(III) nitrate is a Lewis acid catalyst that is used to produce a nitrate precursor solution that is used as a nanocatalyst in the solid oxide regenerative fuel cells . It also plays a role in the extraction of Sm (III) from nitrate media .Physical And Chemical Properties Analysis

Nitric acid, samarium(3+) salt has a molecular weight of 213.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 214.91538 g/mol . It has a topological polar surface area of 66 Ų . It has a heavy atom count of 5 . It has a formal charge of 0 . Its complexity is 24.8 .Wissenschaftliche Forschungsanwendungen

Real-Time Monitoring in Nuclear Science

The compound is used in real-time monitoring of nuclear processes . It’s used in conjunction with laser-induced fluorescence spectroscopy (LIFS), Raman spectroscopy, and a stacked regression ensemble for near real-time quantification of uranium (VI), samarium, and nitric acid with varying temperature .

Nuclear Reprocessing Applications

“Nitric acid, samarium(3+) salt” finds its application in nuclear reprocessing . LIFS applications range from fundamental lab-scale studies to real-time process monitoring at industrial levels, such as nuclear reprocessing applications .

Quantification of Uranium

The compound is used in the quantification of uranium (VI) concentrations directly in nitric acid without measuring luminescence lifetimes or standard addition . This is particularly useful in nuclear fuel cycle applications .

Quantification of Samarium

It’s also used in the quantification of samarium concentrations . This is important as samarium is a fluorescent fission product that can provide information on the burnup of irradiated nuclear fuel .

Quantification of Nitric Acid

The compound is used in the quantification of nitric acid concentrations . This is crucial in various chemical processes and reactions .

Temperature Monitoring

Lastly, it’s used in temperature monitoring . The compound allows for the measurement of varying temperatures, which is essential in many industrial and scientific applications .

Wirkmechanismus

Target of Action

It is known that samarium compounds are often used in the field of nuclear technology .

Mode of Action

The mode of action of “Nitric Acid, Samarium(3+) Salt” involves a complex process that includes slow dehydration and fast concomitant internal hydrolysis . The first stage of pyrolysis is accompanied by the removal of water and nitric acid to form samarium pentahydrate and intermediate oxonitrates containing O–Sm–OH groups . At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally transform into a cubic form of samarium oxide .

Biochemical Pathways

Nitric oxide, a component of nitric acid, is known to play a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Pharmacokinetics

A method has been developed for near real-time quantification of samarium (0–200 μg ml−1) and nitric acid (01–4 M) with varying temperature (20 °C–45 °C) using laser-induced fluorescence spectroscopy (LIFS), Raman spectroscopy, and a stacked regression ensemble .

Result of Action

The result of the action of “Nitric Acid, Samarium(3+) Salt” involves the transformation of the compound into different forms at various stages of pyrolysis. The final product of this process is a cubic form of samarium oxide .

Action Environment

The action of “Nitric Acid, Samarium(3+) Salt” can be influenced by environmental factors such as temperature . For instance, the rate of dehydration and internal hydrolysis can vary depending on the temperature .

Safety and Hazards

Nitric acid, samarium(3+) salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

nitric acid;samarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMGUHMPKNCRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium nitrate, Sm(NO3)2 | |

CAS RN |

10361-83-8 | |

| Record name | Samarium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: The studies indicate that nitric acid, samarium(3+) salt can negatively impact both mice testes and tadpole development. What are the observed effects and are there any proposed mechanisms behind this toxicity?

A1: Both studies highlight the negative consequences of nitric acid, samarium(3+) salt exposure. In mice, chronic exposure led to a decrease in antioxidant enzyme activity (superoxide dismutase, glutathione peroxidase) and total antioxidant capacity in testicular tissue, alongside an increase in malondialdehyde (a marker of oxidative stress) []. This suggests that samarium exposure disrupts the delicate oxidative balance within the testes, potentially impacting sperm production and overall reproductive health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)